(2S)-2-(furan-2-yl)-2-hydroxyacetic acid
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Overview
Description
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is an organic compound that features a furan ring attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones to form furans . The hydroxyacetic acid group can be introduced through various methods, including the reaction of furans with glyoxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid may involve the use of catalysts to enhance the efficiency and yield of the reactions. For example, palladium or gold catalysts can be used to facilitate the cyclization of enyne acetates to form substituted furans . The subsequent introduction of the hydroxyacetic acid group can be achieved through controlled oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydroxyacetic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Alcohol derivatives such as 2-(furan-2-yl)ethanol.
Substitution: Halogenated furans such as 2-bromofuran.
Scientific Research Applications
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The hydroxyacetic acid group can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the hydroxyacetic acid group.
2-(furan-2-yl)ethanol: Contains a furan ring and an alcohol group instead of the hydroxyacetic acid group.
2-bromofuran: A halogenated derivative of furan.
Uniqueness
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the furan ring and the hydroxyacetic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H6O4 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m0/s1 |
InChI Key |
RTLDJXGEOSVJEX-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)O |
Origin of Product |
United States |
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